molecular formula C9H6BrClN2O B11722695 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11722695
M. Wt: 273.51 g/mol
InChI Key: OMOOTPSLMRCFME-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in candidate molecules . The reactive bromomethyl group at the 5-position serves as a versatile handle for further synthetic elaboration, allowing researchers to readily incorporate this heterocyclic system into more complex structures via nucleophilic substitution reactions . The primary research application of this compound is in the synthesis of novel molecules with potential pharmacological properties. The 1,2,4-oxadiazole ring is a core structure in several commercially available drugs and is extensively investigated for developing anticancer, antibacterial, and antiviral agents . Specifically, this bromomethyl derivative is a critical precursor for creating molecular hybrids, such as those linking the 1,2,4-oxadiazole moiety to other bioactive pharmacophores like 5-fluorouracil, a known chemotherapeutic agent . Such conjugates are explored to overcome limitations of existing drugs, such as high toxicity and poor bioavailability, and to develop agents that act on specific biological targets, including various enzymes and receptors . Researchers will find this compound particularly useful in projects aimed at generating new chemical entities for biological screening. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2

InChI Key

OMOOTPSLMRCFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CBr)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amidoxime undergoes nucleophilic attack on bromoacetyl chloride, forming an O-acylated intermediate. Intramolecular cyclodehydration then yields the 1,2,4-oxadiazole core. Optimal conditions include:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH)

  • Temperature: 60–80°C under nitrogen atmosphere.

Yields range from 65% to 88%, dependent on base selection. Cs₂CO₃ outperforms NaH due to enhanced deprotonation efficiency, reducing side product formation (e.g., hydrolysis of bromoacetyl chloride).

Table 1: Base-Dependent Yield Optimization

BaseTemperature (°C)Yield (%)Byproducts Identified
Cs₂CO₃8088Traces of 4-chlorobenzoic acid
NaH6065Unreacted amidoxime (12%)
K₂CO₃7072Bromoacetamide (8%)

One-Pot Synthesis via In Situ Activation

A streamlined protocol combines amidoxime formation and cyclization in a single vessel, minimizing purification steps. Here, 4-chlorophenylhydrazine is condensed with bromoacetonitrile in the presence of hydroxylamine, followed by POCl₃-mediated cyclization.

Critical Parameters

  • Hydrazine-to-Nitrile Ratio: 1:1.2 molar ratio prevents nitrile dimerization.

  • Cyclization Agent: Phosphorus oxychloride (POCl₃) at 0°C to 25°C.

  • Reaction Time: 6–8 hours for complete conversion.

This method achieves 70–75% yield, with the primary challenge being moisture sensitivity. Anhydrous conditions are paramount to avoid hydrolysis of POCl₃.

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial techniques, resin-bound amidoximes react with bromoacetyl bromide in a flow reactor. Wang resin functionalized with 4-chlorophenylamidoxime permits iterative coupling and cleavage.

Advantages and Limitations

  • Throughput: 50–100 mg/hour per reactor module.

  • Purity: >95% after cleavage (TFA/CH₂Cl₂).

  • Drawbacks: High equipment costs and specialized training requirements.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) accelerates the reaction between 4-chlorophenylamidoxime and bromoacetic anhydride, reducing time from 12 hours to 20 minutes.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Time12 h20 min
Yield78%82%
Energy Consumption850 kJ150 kJ

Photochemical Bromomethylation

A novel approach involves UV-light-initiated bromination of 5-methyl-3-(4-chlorophenyl)-1,2,4-oxadiazole using N-bromosuccinimide (NBS). Key considerations include:

  • Wavelength: 254 nm for optimal radical generation.

  • Solvent: Carbon tetrachloride (CCl₄) to stabilize bromine radicals.

  • Yield: 55–60%, with 5-(dibromomethyl) byproduct (15–20%).

Enzymatic Cyclization

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze amidoxime acylation. While environmentally friendly, yields remain modest (40–50%) due to enzyme inactivation by bromide ions .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Various oxidized derivatives of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opened structures.

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole scaffold is recognized for its promising anticancer properties. Recent studies have highlighted the efficacy of compounds within this family against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against human leukemia cell lines such as HL-60 and RPMI-8226 with GI50 values below 10 µM .
  • Case Studies :
    • A study by Shamsuzzaman et al. demonstrated that oxadiazole derivatives exhibited strong anticancer effects across multiple cancer types, including breast and lung cancers .
    • Another research highlighted a new series of oxadiazole derivatives that showed high potency against NCI-58 human cancer cell lines, with one compound achieving over 90% inhibition in several cancer types .

Antimicrobial Properties

The antimicrobial potential of oxadiazoles is significant. Compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains:

  • Findings : A recent study reported that certain 1,3,4-oxadiazole derivatives exhibited strong antibacterial activity against Acinetobacter baumannii with minimum inhibitory concentration (MIC) values as low as 500 µg/mL .
  • Case Studies :
    • The compound 4i was identified as particularly effective among synthesized derivatives, showcasing an inhibition zone of 22 mm against specific pathogens .

Anti-inflammatory Effects

Oxadiazoles are also being investigated for their anti-inflammatory properties:

  • Research Insights : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
  • Applications : The anti-inflammatory potential has implications for developing treatments for diseases such as arthritis and other inflammatory disorders.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves various methods that enhance its bioactivity:

  • Synthesis Techniques : Common methods include the reaction of hydrazides with carboxylic acids or their derivatives under acidic conditions to form the oxadiazole ring .
  • Structure-Activity Relationship : Modifications to the bromomethyl and chlorophenyl groups can significantly influence biological activity. For instance:
    • Substituents on the aromatic ring can enhance binding affinity to biological targets.
    • The presence of electron-donating or withdrawing groups can modulate the compound's overall potency against specific diseases .

Summary Table of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerGI50 < 10 µM against multiple cancer cell lines
AntimicrobialEffective against Acinetobacter baumannii (MIC = 500 µg/mL)
Anti-inflammatoryPotential inhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Cl-phenyl / Cl-CH₂ 243.49 Commercial building block for synthesis; lower reactivity compared to bromo analog due to weaker leaving group (Cl⁻) .
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Br-phenyl / Cl-CH₂ 287.5 Higher lipophilicity than chloro analogs; used in apoptosis-inducing anticancer agents .
5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole 3-Cl-phenyl / Br-CH₂ 288.5 Structural isomer; steric effects alter reactivity in substitution reactions .

Physicochemical and Reactivity Differences

  • Reactivity :

    • Bromomethyl derivatives (C-Br bond dissociation energy ≈ 276 kJ/mol) are more reactive in SN2 reactions than chloromethyl analogs (C-Cl ≈ 397 kJ/mol) .
    • Example: 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole reacts faster with nucleophiles (e.g., amines, thiols) than its chloro counterpart .
  • Thermal Stability: Oxadiazole derivatives with bromine or chlorine substituents show moderate thermal stability (decomposition >200°C), but bromine’s electron-withdrawing effect may slightly lower stability compared to non-halogenated analogs .

Biological Activity

5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. This compound features a bromomethyl group and a chlorophenyl substituent, contributing to its unique chemical properties and potential therapeutic applications. The oxadiazole ring is recognized for its broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant effects.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6BrClN2_2O, with a molecular weight of 273.51 g/mol. The presence of the bromomethyl group enhances its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The chlorophenyl group may also influence the compound's pharmacological properties by modulating its interaction with biological targets.

Antitumor Activity

Research has demonstrated that derivatives of the oxadiazole ring exhibit significant antitumor activity. For instance, studies involving various substituted oxadiazoles have shown promising results against multiple cancer cell lines. In one study, derivatives were evaluated using MTT assays against colon (HT-29), melanoma (A375), breast (MCF-7), and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM, outperforming positive controls like combretastatin-A4 .

Compound Cell Line IC50 (μM) Activity
Derivative AHT-290.010 ± 0.004High
Derivative BA3750.050 ± 0.005Moderate
Derivative CMCF-75.00 ± 0.50Moderate
Derivative DA54918.50 ± 0.86Low

Antibacterial and Antiviral Activity

The oxadiazole derivatives are also recognized for their antibacterial and antiviral properties. Compounds containing the oxadiazole nucleus have been reported to show strong antibacterial activity against various pathogens, including resistant strains. For example, nitrofuran derivatives like Furamizole have been noted for their efficacy against bacterial infections . Additionally, some oxadiazole derivatives are utilized as antiviral agents, contributing to their therapeutic potential in treating viral infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles indicates that modifications to the phenyl ring can significantly enhance biological activity. Substituents such as chloro (Cl-Cl) or nitro (NO2-NO_2) groups on the para position of the phenyl ring have been shown to increase potency against various biological targets . Conversely, certain substitutions may reduce activity; for instance, replacing the phenyl ring with a pyridine ring often leads to decreased efficacy.

Case Studies

  • Anticonvulsant Activity : A derivative of the oxadiazole structure demonstrated enhanced anticonvulsant activity when an electron-withdrawing group was present on the phenyl ring . This finding suggests that structural modifications can lead to improved therapeutic profiles.
  • Anticancer Studies : In a study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties through various assays. The most potent compounds showed significant inhibition of cancer cell proliferation and induced apoptosis in treated cells .

Q & A

What are the optimal synthetic routes for 5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for high purity?

Basic Research Focus: Synthesis methodology.
Answer:
The synthesis typically involves cyclocondensation of precursors such as 4-chlorobenzohydrazide with bromoacetyl bromide. Key steps include:

  • Cyclization: Use phosphoryl chloride (POCl₃) as a cyclizing agent under reflux in anhydrous conditions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
  • Optimization: Adjusting molar ratios (1:1.2 for hydrazide to bromoacetyl bromide) and reaction time (6–8 hours) improves yields to ~75–80% .

Table 1: Key Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature80–90°CHigher purity (>95%)
SolventDry tetrahydrofuranMinimizes side reactions
CatalystTriethylamineAccelerates cyclization

How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus: Chemical reactivity and functionalization.
Answer:
The bromomethyl group (-CH₂Br) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines, thiols) to generate derivatives. Mechanistic insights include:

  • Kinetics: Second-order kinetics observed in SN₂ reactions with piperidine (k = 2.3 × 10⁻³ L/mol·s) .
  • Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) reduce reaction rates by 40% due to steric hindrance .
  • Applications: Derivatives like 5-(piperidinylmethyl)-analogs show enhanced bioactivity in apoptosis induction .

What computational methods are recommended to analyze the electronic properties of this compound?

Advanced Research Focus: Computational chemistry.
Answer:

  • Wavefunction Analysis: Use Multiwfn software to calculate electrostatic potential (ESP) maps, revealing electron-deficient regions at the oxadiazole ring and bromomethyl group .
  • DFT Calculations: B3LYP/6-311G(d,p) level optimizations predict HOMO-LUMO gaps (~4.2 eV), indicating stability against electrophilic attacks .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding interactions with Sirtuin-2 (Sirt2) for anticancer activity .

How do structural modifications at the 5-position of the oxadiazole ring affect biological activity?

Advanced Research Focus: Structure-activity relationships (SAR).
Answer:

  • Bromomethyl vs. Chloromethyl: Bromine’s higher electronegativity enhances apoptosis-inducing activity (IC₅₀ = 1.5 µM vs. 10 µM for chloromethyl analogs) in leukemia cell lines .

  • Substituent Size: Bulky groups (e.g., quinuclidinylmethyl) improve blood-brain barrier penetration but reduce solubility .

  • Key Data:
    Table 2: Biological Activity of Derivatives

    SubstituentTarget (IC₅₀)Cell Line
    -CH₂BrSirt2 (1.5 µM)HL-60 leukemia
    -CH₂ClCaspase-3 (10 µM)T47D breast cancer
    -CH₂-CF₃MAP kinase (2.8 µM)MDA-MB-231

How can contradictory data on the compound’s anti-inflammatory vs. cytotoxic effects be resolved?

Advanced Research Focus: Data interpretation and mechanistic analysis.
Answer: Contradictions arise from assay-specific conditions:

  • Dose-Dependent Effects: At 20 mg/kg, anti-inflammatory activity (59.5%) is observed, while cytotoxicity dominates at higher doses (>50 mg/kg) .
  • Cell Line Variability: Apoptosis induction is pronounced in leukemia (HL-60) but negligible in colorectal (HCT-116) lines due to differential expression of IGF II receptor binding protein TIP47 .
  • Methodological Adjustments: Use isoform-specific inhibitors (e.g., Sirt2 inhibitor AGK2) to isolate pathways in dual-activity studies .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Focus: Analytical chemistry.
Answer:

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 8.03 (d, J = 8.6 Hz, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.78 (s, 2H, -CH₂Br) .
  • Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 287.1 confirms molecular weight (theoretical: 286.5) .
  • IR: Peaks at 1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Br) validate oxadiazole and bromomethyl groups .

What are the challenges in scaling up synthesis without compromising yield?

Advanced Research Focus: Process chemistry.
Answer:

  • Byproduct Formation: Bromide elimination generates 3-(4-chlorophenyl)-1,2,4-oxadiazole (up to 15% in batch reactors). Switch to flow chemistry reduces byproducts to <5% .
  • Solvent Recovery: Use recyclable solvents (e.g., cyclopentyl methyl ether) to cut costs by 30% .
  • Catalyst Recycling: Immobilized triethylamine on mesoporous silica improves catalyst reuse (5 cycles, 80% efficiency) .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus: Stability profiling.
Answer:

  • Thermal Stability: Decomposition onset at 180°C (TGA data) .
  • Photodegradation: UV light (254 nm) causes 20% degradation in 48 hours; store in amber vials .
  • Hydrolytic Sensitivity: Half-life in aqueous buffer (pH 7.4): 12 hours; lyophilization extends stability to 6 months .

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